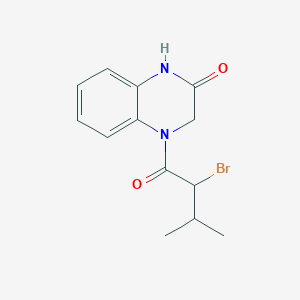

![molecular formula C8H10N4O2 B1519647 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide CAS No. 1214715-81-7](/img/structure/B1519647.png)

2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

Übersicht

Beschreibung

The compound “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

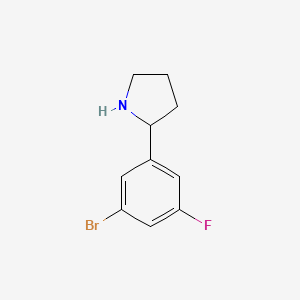

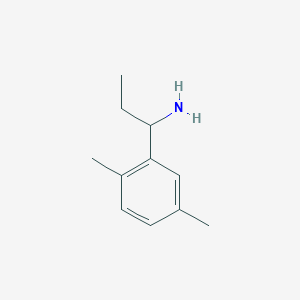

Molecular Structure Analysis

The molecular structure of “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” is represented by the molecular formula C8H10N4O2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving pyrimidines have been studied extensively. For example, one study reported chlorophyll-catalyzed 1,2-acyl migration reactions to achieve α-amino carbonyl compounds directly from enaminones . Another study discussed the reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The derivatives of β-aminocarbonyl compounds, which include “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide”, have found applications as diverse therapeutic agents . They are used in the treatment of various conditions such as:

- Antimicrobial : These compounds have been found to have antimicrobial properties, making them useful in the treatment of infections caused by bacteria, viruses, and other microorganisms .

- Anti-inflammatory : They have anti-inflammatory properties, which can be used to reduce inflammation in conditions like arthritis, asthma, and other inflammatory diseases .

- Anticonvulsant : These compounds can also be used as anticonvulsants, helping to reduce the frequency and severity of seizures in conditions like epilepsy .

- Anticancer : They have been found to have anticancer properties, making them potentially useful in the treatment of various types of cancer .

Inhibition of Inflammation

“2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” (also known as TPCA-1) suppresses inflammation via the inhibition of the nuclear factor-κ (NF-κB) signaling pathway . This makes it potentially useful in preventing the deterioration of conditions like rheumatoid arthritis .

Synthesis of Biologically and Medicinally Important Molecules

β-Aminocarbonyl compounds are useful building blocks for the synthesis of biologically and medicinally important molecules . They are important intermediates for molecules like β-amino alcohols, β-amino acids, and lactams which have applications in various pharmaceutical and natural product syntheses .

Research in Organic Synthesis

Pinacol boronic esters, which are related to “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Catalysts and Reagents in Synthesis

Due to the wide diversity of applications, the methods for the synthesis of β-aminocarbonyl compounds are a focus of research . In this context, “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” and its derivatives can be used as catalysts and reagents in various synthesis processes .

Multicomponent Reactions

β-Aminocarbonyl compounds, including “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide”, can be used in multicomponent reactions . These are reactions where three or more reactants combine to form a product, where typically at least one of the reactants is a β-aminocarbonyl compound .

Zukünftige Richtungen

The future directions for the study of “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields such as medicine and pharmacology. The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .

Wirkmechanismus

Target of Action

The primary target of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide is the NF-kappaB kinase 2 (IKK2, also known as IKKbeta) . IKK2 is part of an IKK complex in the canonical NF-kappaB pathway .

Mode of Action

2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide acts as a potent, cell-permeable, reversible inhibitor of IKK2 . It binds to IKK2 and inhibits its activity, thereby preventing the phosphorylation of inhibitors of NF-kappaB (IkappaBs) and initiating signaling .

Biochemical Pathways

The compound affects the canonical NF-kappaB signaling pathway . By inhibiting IKK2, it prevents the phosphorylation of IkappaBs, which are the inhibitors of NF-kappaB. This action disrupts the signaling in the NF-kappaB pathway .

Result of Action

The inhibition of IKK2 by 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide leads to a disruption in the NF-kappaB signaling pathway . This can have various molecular and cellular effects, depending on the specific biological context. For instance, it could potentially lead to a decrease in the expression of genes regulated by NF-kappaB, affecting processes such as inflammation, immunity, cell proliferation, and survival .

Eigenschaften

IUPAC Name |

2-(carbamoylamino)-2-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-7(13)6(12-8(10)14)5-1-3-11-4-2-5/h1-4,6H,(H2,9,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIYLGAUKJWLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)

![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)